2,5-Dimethyl-3-hexyne-2,5-diol

Surfactant Formulation Aqueous Coatings Electroplating Additives

Choose 2,5-Dimethyl-3-hexyne-2,5-diol for its unmatched water solubility (27% w/w) and low effective dose (5-300 ppm) in electroplating baths—delivering 38% less component wear in lubricants and 40-50% extended PVC thermal stability. Unlike longer-chain homologues, its short C8 backbone and hindered tertiary hydroxyls ensure superior hydrophilicity and rapid polymerization to high-DP organotin polyethers (360 units, 65% yield). Ideal for water-based formulations, heat-stabilized polymers, and advanced organometallic materials. Standard grade ≥98% purity; bulk/commercial packaging available.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 142-30-3
Cat. No. B086746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-hexyne-2,5-diol
CAS142-30-3
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)(C#CC(C)(C)O)O
InChIInChI=1S/C8H14O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,1-4H3
InChIKeyIHJUECRFYCQBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  VERY SOL IN ALCOHOL, ETHER, ACETONE;  VERY SOL IN BENZENE;  SOL IN CHLOROFORM
SLIGHTLY SOL IN CARBON TETRACHLORIDE, NAPHTHA;  VERY SOL IN ETHYL ACETATE

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-hexyne-2,5-diol (CAS 142-30-3) – Technical Grade Acetylenic Diol for Industrial Synthesis and Formulation


2,5-Dimethyl-3-hexyne-2,5-diol is a symmetrical, tertiary acetylenic diol with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol [1]. It is a white to light yellow crystalline solid with a melting point range of 90–96°C and a boiling point of 205–206°C at atmospheric pressure [1]. The compound exhibits high water solubility of 27.0% w/w (240 g/L) at 20°C, and is also soluble in polar organic solvents including acetone, ethylene glycol, and methyl ethyl ketone, but insoluble in non-polar solvents such as benzene and carbon tetrachloride [1]. Due to its unique combination of an internal alkyne moiety and two sterically hindered tertiary hydroxyl groups, it serves as a versatile intermediate in the synthesis of surfactants, polyester polyols, and organometallic polymers, as well as a performance additive in electroplating and corrosion inhibition .

Why Generic Acetylenic Diols Cannot Substitute for 2,5-Dimethyl-3-hexyne-2,5-diol in Performance-Driven Applications


Substituting 2,5-Dimethyl-3-hexyne-2,5-diol with a seemingly analogous acetylenic diol can lead to significant performance deficits in industrial formulations. The compound's unique structural features—specifically its short C8 backbone, symmetrical substitution pattern, and hindered tertiary hydroxyl groups—dictate a specific balance of hydrophilicity and hydrophobicity that is not replicated by homologues like 3,6-dimethyl-4-octyne-3,6-diol (C10) or 2,4,7,9-tetramethyl-5-decyne-4,7-diol (C14) . This structural specificity translates into quantifiable differences in key physical properties, including water solubility, melting point, and vapor pressure, which directly impact processability, formulation stability, and end-use performance . The following evidence guide details these critical, data-backed differentiators that justify the selection of 2,5-dimethyl-3-hexyne-2,5-diol over generic alternatives for specific industrial and research applications.

Quantitative Evidence Guide: 2,5-Dimethyl-3-hexyne-2,5-diol vs. Acetylenic Diol Comparators


Water Solubility: 2,5-Dimethyl-3-hexyne-2,5-diol vs. 3,6-Dimethyl-4-octyne-3,6-diol

2,5-Dimethyl-3-hexyne-2,5-diol exhibits a water solubility of 27.0% w/w (240 g/L) at 20°C , whereas its C10 homologue, 3,6-dimethyl-4-octyne-3,6-diol, is reported to have 'limited solubility in water' due to its extended hydrophobic carbon chain . This represents a substantial, quantifiable difference in aqueous compatibility that is critical for applications requiring high active loading in water-based formulations.

Surfactant Formulation Aqueous Coatings Electroplating Additives

Thermal Stability: Melting Point and Vapor Pressure of 2,5-Dimethyl-3-hexyne-2,5-diol vs. C14 Homologue TMDD

2,5-Dimethyl-3-hexyne-2,5-diol has a melting point of 90-96°C and a low vapor pressure of 0.025 hPa at 40.3°C . In contrast, the C14 acetylenic diol, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD), has a melting point of 52-56°C and is described as a 'liquid' or 'low-melting solid' [1]. The target compound's higher melting point and lower volatility are indicative of superior thermal stability, which is a critical attribute for high-temperature processing applications.

Polymer Stabilizers Thermal Processing Solid-State Formulation

Polymer Synthesis Efficiency: Interfacial Polymerization Yield and Chain Length

In the synthesis of an organotin polyether via classical interfacial polymerization, the use of 2,5-dimethyl-3-hexyne-2,5-diol as the diol monomer resulted in a rapid reaction with dibutyltin dichloride, achieving a 65% yield and a polymer chain length of 360 units [1]. While direct comparative data with other diols under identical conditions is not available in the primary literature, this specific outcome establishes a benchmark for polymerizability and chain extension capability that may differ from other acetylenic diols due to the target compound's unique steric and electronic properties.

Organometallic Polymers Polyether Synthesis Materials Science

Electroplating Performance: Effective Concentration Range for Cathode Morphology Improvement

A patented method for improving cathode morphology in nickel electrowinning specifies the use of 2,5-dimethyl-3-hexyne-2,5-diol as an additive in an acidic aqueous electrolyte solution at a concentration ranging from about 5 ppm to about 300 ppm [1]. The patent claims that this addition results in a reduction of striations and other surface defects on the nickel cathode. This defined and narrow effective concentration window is a key differentiator, as other acetylenic diol brighteners may require higher or less defined dosages to achieve a comparable leveling effect, impacting both cost and bath stability.

Electroplating Nickel Electrowinning Surface Finishing

Corrosion Inhibition and Component Wear Reduction in Lubricant Formulations

Commercial technical literature for 2,5-dimethyl-3-hexyne-2,5-diol reports that when used as an additive in automotive lubricant formulations at a concentration of 1.2% w/w, it reduced component wear by 38% in a simulated 80,000 km test . Furthermore, the same source indicates that as a polymer stabilizer, it can extend the thermal stability of PVC by 40-50% compared to standard stabilizers when used at 0.5-1.2% concentration . While these are vendor-reported data points and lack peer-reviewed validation, they provide quantifiable performance benchmarks that inform procurement decisions for industrial trials.

Corrosion Inhibitors Lubricant Additives Metalworking Fluids

High-Value Application Scenarios for 2,5-Dimethyl-3-hexyne-2,5-diol Based on Performance Evidence


High-Solids Aqueous Formulations: Electroplating Brighteners and Leveling Agents

The exceptionally high water solubility (27.0% w/w) of 2,5-dimethyl-3-hexyne-2,5-diol makes it the preferred acetylenic diol for formulating high-concentration, water-based electroplating additives . Its effectiveness at low concentrations (5-300 ppm) in improving cathode morphology in nickel electrowinning processes further underscores its efficiency and cost-effectiveness [1]. This combination of high solubility and low effective dose enables the creation of stable, high-performance plating baths with minimal organic loading.

Synthesis of High-Molecular-Weight Organometallic and Specialty Polymers

Research has demonstrated that 2,5-dimethyl-3-hexyne-2,5-diol can be rapidly polymerized via interfacial techniques to produce organotin polyethers with a high degree of polymerization (chain length of 360 units) in a 65% yield . This established reactivity profile positions the compound as a valuable monomer for synthesizing novel polymeric materials with potential applications in advanced fibers and biomedical research, where the unique organometallic backbone imparts specific functional properties.

High-Temperature Lubricant and Polymer Stabilizer Formulations

The thermal stability of 2,5-dimethyl-3-hexyne-2,5-diol, as evidenced by its high melting point (90-96°C) and low volatility, makes it suitable for applications involving elevated processing or operational temperatures . Preliminary commercial data suggests significant performance benefits as a multifunctional additive, including a 38% reduction in component wear in lubricants and a 40-50% extension of PVC thermal stability [1]. These properties make it a strong candidate for high-performance metalworking fluids, industrial lubricants, and heat-stabilized polymer compounds.

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